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Compound of Interest

Compound Name: 5-Methyl-1-heptanol

Cat. No.: B1605605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 5-
Methyl-1-heptanol, a chiral alcohol with potential applications in various fields. This document

delves into the molecule's structural features, stereoisomers, and the analytical techniques

used for their separation and characterization. It also explores the potential for differential

biological activity between its enantiomers, drawing parallels with structurally related

compounds.

Introduction to the Stereochemistry of 5-Methyl-1-
heptanol
5-Methyl-1-heptanol is a branched-chain primary alcohol with the chemical formula C₈H₁₈O.

Its structure features a seven-carbon chain with a hydroxyl group at position 1 and a methyl

group at position 5. The presence of the methyl group on the fifth carbon atom introduces a

chiral center, rendering the molecule capable of existing as two non-superimposable mirror

images, known as enantiomers. These enantiomers are designated as (R)-5-Methyl-1-
heptanol and (S)-5-Methyl-1-heptanol.

The distinct three-dimensional arrangement of atoms in these enantiomers can lead to

significant differences in their interactions with other chiral molecules, such as biological

receptors and enzymes. Consequently, the (R) and (S) enantiomers of 5-Methyl-1-heptanol
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may exhibit different biological activities, a crucial consideration in fields like drug development

and pheromone research.

Physicochemical and Stereochemical Properties
While extensive quantitative data specifically comparing the two enantiomers of 5-Methyl-1-
heptanol is limited in publicly available literature, the known properties of the racemic mixture

and the (S)-(+)-enantiomer are summarized below. The properties of the (R)-(-)-enantiomer are

inferred based on the principles of stereoisomerism.

Property
Racemic 5-Methyl-
1-heptanol

(S)-(+)-5-Methyl-1-
heptanol

(R)-(-)-5-Methyl-1-
heptanol (Inferred)

Molecular Formula C₈H₁₈O C₈H₁₈O C₈H₁₈O

Molecular Weight 130.23 g/mol 130.23 g/mol 130.23 g/mol

CAS Number 7212-53-5 57803-73-3 Not available

Appearance Colorless liquid
Colorless to almost

colorless clear liquid

Colorless to almost

colorless clear liquid

Boiling Point
179.2 °C (estimated)

[1]
Not available Not available

Density
0.815 g/mL

(estimated)
0.83 g/mL[2] 0.83 g/mL

Optical Rotation 0° (optically inactive) Dextrorotatory (+) Levorotatory (-)

Specific Rotation Not applicable Data not found Data not found

Note: The NIST WebBook lists "L(+)-5-methyl-1-heptanol", which is likely a typographical

error as the "L" designation typically corresponds to a levorotatory compound, while "(+)"

indicates a dextrorotatory compound. Commercial sources consistently refer to the (S)-isomer

as the (+)-enantiomer.

Experimental Protocols
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Detailed experimental protocols for the synthesis, resolution, and analysis of 5-Methyl-1-
heptanol enantiomers are not readily available. However, established methodologies for

similar chiral alcohols can be adapted.

Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly. One common

approach for synthesizing chiral alcohols is through the asymmetric reduction of a

corresponding ketone using a chiral catalyst or biocatalyst.

Hypothetical Protocol for the Asymmetric Reduction of 5-Methyl-1-heptanal:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a nitrogen inlet is charged with a solution of 5-Methyl-1-heptanal

in an anhydrous solvent (e.g., tetrahydrofuran).

Catalyst Introduction: A chiral reducing agent, such as a borane complex with a chiral

oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst), is added to the reaction mixture

under a nitrogen atmosphere.

Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., -78 °C to

0 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until

the starting material is consumed.

Quenching and Workup: The reaction is carefully quenched by the slow addition of methanol,

followed by an aqueous acid solution (e.g., 1 M HCl). The product is then extracted with an

organic solvent (e.g., diethyl ether).

Purification: The combined organic layers are washed with brine, dried over an anhydrous

drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude

product is purified by column chromatography on silica gel to yield the enantiomerically

enriched 5-Methyl-1-heptanol.

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is

determined by chiral GC or HPLC analysis.

Chiral Resolution of Racemic 5-Methyl-1-heptanol
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Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A

common method for resolving racemic alcohols is through the formation of diastereomeric

esters with a chiral resolving agent.

Generalized Protocol for Chiral Resolution via Diastereomeric Ester Formation:

Esterification: The racemic 5-Methyl-1-heptanol is reacted with an enantiomerically pure

chiral acid (e.g., (R)-(-)- or (S)-(+)-O-acetylmandelic acid) or its acid chloride in the presence

of a coupling agent (e.g., dicyclohexylcarbodiimide) or a base (e.g., pyridine) to form a

mixture of diastereomeric esters.

Separation of Diastereomers: The resulting diastereomeric esters, which have different

physical properties, are separated by fractional crystallization or column chromatography.

The separation is monitored by TLC, GC, or HPLC.

Hydrolysis: Each separated diastereomer is then hydrolyzed (e.g., using aqueous sodium

hydroxide followed by acidification) to cleave the ester bond, yielding the corresponding

enantiomerically pure 5-Methyl-1-heptanol and the chiral resolving agent.

Purification: The resolved alcohol is purified by extraction and column chromatography.

Enantiomeric Purity Analysis: The enantiomeric purity of each resolved alcohol is determined

by chiral GC or HPLC.

Chiral Gas Chromatography (GC) Analysis
Chiral GC is a powerful technique for separating and quantifying enantiomers.

Exemplary Protocol for Chiral GC Analysis:

Derivatization (Optional but often recommended): To improve resolution and volatility, the

hydroxyl group of the 5-Methyl-1-heptanol enantiomers can be derivatized, for example, by

acylation with trifluoroacetic anhydride.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a

chiral capillary column (e.g., a cyclodextrin-based column such as Chirasil-DEX CB) is used.

GC Conditions:
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Injector Temperature: 250 °C

Detector Temperature: 250 °C

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

Oven Temperature Program: A suitable temperature program is developed to achieve

baseline separation of the enantiomers. For example, starting at a lower temperature and

gradually increasing it.

Analysis: The derivatized sample is injected into the GC, and the retention times of the two

enantiomers are recorded. The relative peak areas are used to determine the enantiomeric

ratio and enantiomeric excess.

Biological Activity
While specific data on the differential biological activity of the (R) and (S) enantiomers of 5-
Methyl-1-heptanol are not available, studies on structurally similar compounds suggest that

stereochemistry plays a crucial role in their biological function. For instance, the stereoisomers

of 4-methyl-3-heptanol, a component of the aggregation pheromone of the almond bark beetle,

exhibit distinct biological activities. In field tests, only the (3S,4S)-4-methyl-3-heptanol was

found to be attractive to the beetles, while other stereoisomers were inhibitory[3]. This

highlights the high degree of stereospecificity in insect olfactory systems.

Given these findings, it is highly probable that the enantiomers of 5-Methyl-1-heptanol also

exhibit different biological activities, particularly in systems that rely on chiral recognition, such

as in pheromonal communication or interactions with microbial enzymes. Further research is

needed to elucidate the specific biological profiles of each enantiomer.

Visualizations
The following diagrams illustrate key concepts related to the stereochemistry of 5-Methyl-1-
heptanol.
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(S)-(+)-5-Methyl-1-heptanol Dextrorotatory

(R)-(-)-5-Methyl-1-heptanol Levorotatory
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Caption: Relationship between racemic 5-Methyl-1-heptanol and its enantiomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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